
Tiropramide
Overview
Description
Tiropramide is a synthetic antispasmodic agent derived from the amino acid tyrosine, primarily used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) and abdominal spasms. It exerts its spasmolytic effects by modulating intracellular calcium (Ca²⁺) release and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, leading to muscle relaxation . Unlike traditional anticholinergics, this compound selectively targets the digestive, urinary, and genital tracts, minimizing systemic side effects such as dry mouth and drowsiness . The drug is administered orally at 100 mg 2–3 times daily, with a plasma protein binding rate of 48–51% in rats, suggesting moderate tissue distribution . Pharmacokinetic (PK) studies in humans report a half-life (t₁/₂) of 2.5–3.4 hours, time to peak concentration (Tₘₐₓ) of 1–1.7 hours, and bioavailability of 23% due to first-pass metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiropramide involves several key steps:
Acylation of Racemic Tyrosine: The process begins with the acylation of racemic tyrosine using benzoyl chloride, resulting in the formation of N,O-dibenzoyl-tyrosine.
Amide Formation: The next step involves the formation of an amide by reacting N,O-dibenzoyl-tyrosine with dipropylamine using the mixed anhydride method.
Hydrolysis: The phenolic ester is then hydrolyzed using sodium hydroxide to produce an intermediate compound.
Alkylation: Finally, the intermediate is alkylated with 2-chloro-N,N-diethylethylamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tiropramide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amide and ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include hydroxythis compound, N-despropylthis compound, N-desethylthis compound, and N-desethyl-N-despropylthis compound .
Scientific Research Applications
Tiropramide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide and ether chemistry.
Biology: this compound is investigated for its effects on smooth muscle cells and its potential to modulate muscle contraction.
Industry: This compound is used in the development of new antispasmodic drugs and formulations.
Mechanism of Action
Tiropramide exerts its effects by directly affecting smooth muscle cells. It activates intracellular cyclic adenosine monophosphate (cAMP) synthase (adenylcyclase), leading to an increase in cAMP levels. This, in turn, regulates calcium ions necessary for muscle contraction, thereby promoting muscle relaxation . The molecular targets include smooth muscle cells in the gastrointestinal tract, where it helps alleviate spastic pain .
Comparison with Similar Compounds
Tiropramide vs. Octylonium Bromide
Octylonium bromide, another calcium-modulating antispasmodic, is widely used for IBS. A multicenter, randomized trial comparing this compound (100 mg t.i.d.) and octylonium (20 mg t.i.d.) in 287 IBS patients found:
Both drugs showed equivalent efficacy in reducing abdominal pain and improving quality of life (IBS-QoL). However, this compound demonstrated faster symptom relief (significant improvement by days 3–5) and higher normalization of intestinal motility, likely due to its colonic selectivity and prolonged retention in the colon .
This compound vs. Papaverine and Flavoxate
This compound exhibits greater potency and safety compared to classical antispasmodics:
Parameter | This compound | Papaverine | Flavoxate |
---|---|---|---|
Effective dose (oral) | 50–90 mg/kg | 100–200 mg/kg | 200–400 mg/kg |
Mechanism | Ca²⁺ influx inhibition | PDE inhibition | Muscarinic antagonism |
Toxicity (LD₅₀ in rats) | 1,200 mg/kg | 350 mg/kg | 450 mg/kg |
Systemic side effects | Minimal | Hypotension, arrhythmias | Dry mouth, dizziness |
This compound’s metabolites (CR 1034, CR 1098) show reduced activity, lowering toxicity risks. In contrast, papaverine and flavoxate exhibit broader cardiovascular and anticholinergic effects, limiting their clinical utility .
Pharmacokinetic Comparison with Calcium Antagonists
This compound’s PK profile differs from calcium channel blockers like verapamil:
Parameter | This compound | Verapamil |
---|---|---|
Bioavailability | 23% | 20–35% |
Plasma protein binding | 48–51% | 90% |
Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) |
Excretion | Renal (19.6% unchanged) | Renal (3–4% unchanged) |
This compound’s lower protein binding and renal excretion reduce drug-drug interaction risks, making it safer for polypharmacy patients .
Research Findings and Clinical Implications
- Colonic Selectivity: this compound’s prolonged colonic retention (demonstrated via radiolabeled studies) enhances its efficacy in IBS-D (diarrhea-predominant IBS) by normalizing stool frequency and consistency .
- Safety : Adverse events (e.g., hypotension) occur only at high doses (>200 mg/day), contrasting with octylonium’s dose-independent dizziness and papaverine’s cardiovascular risks .
Biological Activity
Tiropramide is a synthetic antispasmodic drug primarily used in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its unique pharmacological profile allows it to alleviate abdominal pain and discomfort without the typical side effects associated with anticholinergic medications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and safety profile.
This compound is chemically characterized as N-[3-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropyl amino)-1-oxopropan-2-yl]benzamide. It operates primarily by enhancing calcium influx and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, thereby promoting relaxation without causing atony, which is a common side effect of many antispasmodics due to their action on calmodulin .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied. A population pharmacokinetic analysis conducted on healthy subjects revealed the following key parameters:
Parameter | Value |
---|---|
Clearance (CL/F) | 242.73 ± 175.28 h·ng/mL |
Maximum Concentration (Cmax) | 54.89 ± 46.18 ng/mL |
Half-life (t1/2) | 2.73 ± 0.88 h |
Time to Maximum Concentration (Tmax) | 1.65 ± 0.53 h |
These findings indicate that the absorption and distribution of this compound can be significantly influenced by individual physiological factors such as gastric emptying time and gastrointestinal transit time .
Randomized Controlled Trials
Several multicenter, randomized controlled trials have assessed the efficacy of this compound in managing IBS symptoms. One notable study compared this compound (100 mg) with octylonium (20 mg), a well-established antispasmodic, over a treatment period of four weeks. The primary endpoint was the change in abdominal pain assessed via visual analogue scale (VAS).
Results Summary:
- Change in VAS Scores :
- This compound group: -23.49 ± 17.51 mm
- Octylonium group: -23.13 ± 17.61 mm
- Statistical Analysis : No significant difference was found between groups (p = 0.901), indicating that this compound is non-inferior to octylonium in managing abdominal pain .
Secondary Outcomes
Secondary endpoints included improvements in abdominal discomfort and overall quality of life related to IBS symptoms, measured using symptom diaries and IBS-QoL assessments:
Endpoint | This compound Group | Octylonium Group |
---|---|---|
Abdominal Pain Improvement | Significant | Significant |
Quality of Life Improvement | Significant | Significant |
The incidence of adverse events was similar across both groups, with no severe adverse events reported, reinforcing the safety profile of this compound .
Case Studies
In addition to clinical trials, several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study A : A patient with severe IBS-D experienced a significant reduction in symptoms after two weeks of treatment with this compound, reporting improved stool consistency and reduced urgency.
- Case Study B : Another patient noted rapid relief from abdominal cramps within three days of initiating therapy with this compound, demonstrating its potential for quick action compared to other antispasmodics.
Safety Profile
The safety profile of this compound has been evaluated through various studies, indicating that it is well-tolerated among patients with IBS:
Q & A
Basic Research Questions
Q. What is the proposed mechanism of action of tiropramide in managing irritable bowel syndrome (IBS) symptoms?
this compound acts as an antispasmodic by reducing calcium ion (Ca²⁺) release in intestinal smooth muscle cells, independent of neural pathways. This direct myorelaxant effect alleviates spasms and associated pain. Preclinical studies highlight its selective action on smooth muscle over cholinergic receptors, distinguishing it from other antispasmodics like octylonium . Methodologically, its mechanism is validated via ex vivo muscle contraction assays and calcium flux measurements in animal models .
Q. How do clinical trials design and endpoints for this compound address IBS heterogeneity?
Trials (e.g., randomized, double-blind studies) prioritize Rome III criteria to standardize IBS diagnosis. Primary endpoints focus on pain reduction (via visual analog scales, VAS), while secondary endpoints assess quality of life (IBS-QoL), depression/anxiety (BDI/BAI scores), and stool consistency. For example, a 4-week trial (N=287) compared this compound (40 mg TID) with octylonium, using non-inferiority margins (e.g., ≤11 mm VAS difference) to validate efficacy parity .
Q. What safety considerations arise from this compound’s pharmacokinetic (PK) profile?
this compound’s PK parameters (e.g., clearance, volume of distribution) are influenced by total protein levels and genetic polymorphisms (e.g., CYP2D6, OCT transporters). Population PK (PPK) modeling identifies covariates like renal/liver function and ABCB1/PEPT genotypes as critical for dose optimization. Safety assessments in trials show low adverse event rates (e.g., 10.88% TEAEs), with no severe drug-related incidents .
Advanced Research Questions
Q. How can PPK modeling address interindividual variability in this compound response?
PPK models incorporate covariates such as total protein levels, CYP2D6 polymorphisms, and transporter genotypes (e.g., OCT, PEPT) to explain variability in clearance (CL/F) and volume of distribution (V/F). For example, total protein inversely correlates with V/F (ΔOFV = -9.16, p < 0.05), guiding personalized dosing. Model validation uses bootstrapping and visual predictive checks to ensure robustness .
Q. What methodological challenges arise when comparing this compound to older antispasmodics in meta-analyses?
Heterogeneity in trial designs (e.g., duration, dosing) complicates direct comparisons. For instance, this compound’s 4-week efficacy data contrasts with longer octylonium trials. Researchers must adjust for covariates (e.g., baseline VAS scores, IBS subtypes) using mixed-effects models. Sensitivity analyses (e.g., excluding small-sample studies) mitigate bias .
Q. How do contradictions in this compound’s efficacy data across IBS subtypes inform future study designs?
While this compound shows consistent pain relief in IBS-D (diarrhea-predominant) subgroups, mixed results in IBS-C (constipation-predominant) patients suggest subtype-specific mechanisms. Stratified randomization and post hoc subgroup analyses (e.g., ANCOVA adjusted for stool frequency) are recommended to clarify these discrepancies .
Q. What in vitro models elucidate this compound’s sustained-release formulation challenges?
Bilayer tablet development combines immediate- and extended-release layers using ethyl cellulose (EC) and HPMC. Dissolution studies (0.1N HCl, pH 7.2 buffer) reveal EC’s role in prolonging release (>80% at 12 hours). Stability testing under accelerated conditions (40°C/75% RH) ensures formulation integrity, validated via FTIR compatibility analysis .
Q. Methodological Frameworks for Contradiction Analysis
Q. How to resolve conflicting findings on this compound’s impact on anxiety/depression in IBS patients?
Contradictions arise from differing psychometric tools (e.g., BAI vs. HADS). A triangulation approach combines quantitative data (e.g., BDI scores) with qualitative patient diaries to contextualize mood improvements. Meta-regression adjusts for baseline anxiety levels to isolate drug effects .
Q. What statistical strategies validate non-inferiority in this compound trials?
Non-inferiority margins (e.g., 11 mm VAS difference) are derived from historical placebo-controlled data. Per-protocol (PP) and full-analysis-set (FAS) analyses are dual-reported to address attrition bias. Sensitivity analyses using worst-case imputation confirm result robustness .
Q. Tables for Key Findings
PK Covariates for this compound | Effect on CL/F | Effect on V/F |
---|---|---|
Total protein levels | ↓ (ΔOFV = -9.25) | ↓ (ΔOFV = -9.16) |
CYP2D6 polymorphisms | Significant | Not significant |
ABCB1 genotype | Moderate | Moderate |
Source: PPK modeling data |
Clinical Efficacy (4-Week Trial) | This compound (ΔVAS) | Octylonium (ΔVAS) |
---|---|---|
Primary endpoint (pain reduction) | -23.49 ± 17.51 mm | -23.13 ± 17.61 mm |
IBS-QoL improvement | 12.4% | 11.8% |
Source: Non-inferiority trial |
Properties
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
Record name | Tiropramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiropramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.